N4-Acetyl-2'-deoxy-5-methylcytidine
Description
N4-Acetyl-2'-deoxy-5-methylcytidine is a modified nucleoside characterized by two key structural features:
- N4-acetylation: A protective acetyl group at the N4 position of cytosine.
- 5-methylation: A methyl group at the C5 position of the pyrimidine ring.
Properties
Molecular Formula |
C12H17N3O5 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C12H17N3O5/c1-6-4-15(10-3-8(18)9(5-16)20-10)12(19)14-11(6)13-7(2)17/h4,8-10,16,18H,3,5H2,1-2H3,(H,13,14,17,19)/t8-,9+,10+/m0/s1 |
InChI Key |
VMYFRSLUBDBTDC-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Retrosynthetic Analysis
The synthesis of N4-Acetyl-2'-deoxy-5-methylcytidine can be approached through several strategic routes:
- Direct N4-acetylation of 2'-deoxy-5-methylcytidine
- Conversion from uridine derivatives through activation and amination followed by acetylation
- Protection-deprotection strategies for selective modification
- Solid-phase synthesis approaches for larger-scale production
Detailed Preparation Methods
Method 1: Direct N4-Acetylation of 2'-deoxy-5-methylcytidine
The most straightforward approach to synthesize this compound involves direct acetylation of the amino group at the N4 position of 2'-deoxy-5-methylcytidine.
Reagents and Conditions
- Starting Material : 2'-deoxy-5-methylcytidine
- Acetylating Agent : Acetic anhydride
- Solvent : Anhydrous tetrahydrofuran (THF)
- Reaction Temperature : 50°C
- Reaction Time : 20 hours
Procedure
A reaction vessel is charged with 2'-deoxy-5-methylcytidine and anhydrous THF under inert atmosphere. The well-stirred mixture is treated with acetic anhydride (5 equivalents) and heated at 50°C for approximately 20 hours. The reaction progress is monitored by TLC analysis using 15% methanol/85% dichloromethane as the eluent system. Upon completion, the reaction mixture is cooled to 5-10°C for 1 hour, filtered, and the precipitate is washed with cold THF. The product is then dried under vacuum to yield this compound.
Method 2: Synthesis via Transient Protection Strategy
This method employs a protection-deprotection strategy to achieve selective N4-acetylation while preventing unwanted side reactions at the hydroxyl groups.
Reagents and Conditions
- Starting Material : 2'-deoxy-5-methylcytidine
- Protecting Agent : Trimethylsilyl chloride
- Base : Hexamethyldisilazane
- Acetylating Agent : Acetyl chloride
- Deprotection : Methanol
- Temperature : Varies by step (20-120°C)
Procedure
The 2'-deoxy-5-methylcytidine is first treated with hexamethyldisilazane and trimethylchlorosilane, heating to 120°C for 8 hours to protect the ribose hydroxyl groups. After concentration under reduced pressure, the intermediate is dissolved in trichloromethane. N4-acetylation is then performed using acetyl chloride under controlled temperature conditions. Following acetylation, the trimethylsilyl protecting groups are removed by treatment with methanol, yielding the desired this compound.
Method 3: Solid-Phase Synthesis Approach
For larger-scale production or library synthesis, solid-phase methodologies offer significant advantages.
Reagents and Conditions
- Solid Support : 4-methoxytrityl chloride (MMT-Cl) polystyrene resin
- Starting Material : 5-methyl-2'-deoxyuridine derivative
- Activating Agent : 2,4,6-triisopropyl benzene sulfonyl chloride
- Amine Source : Ammonia or appropriate amine
- Acetylating Agent : Acetic anhydride
- Cleavage Conditions : Appropriate to the linker used
Procedure
The 5-methyl-2'-deoxyuridine derivative is first loaded onto the MMT-Cl polystyrene resin through the 5'-hydroxyl group. The 4-position of the uridine is then activated using 2,4,6-triisopropyl benzene sulfonyl chloride, making it susceptible to nucleophilic attack. Amination is performed to convert the uridine to cytidine, followed by N4-acetylation using acetic anhydride. Finally, the product is cleaved from the resin under appropriate conditions to yield this compound.
Optimization of Reaction Conditions
Effects of Solvents and Temperature
The choice of solvent significantly impacts the efficiency of N4-acetylation reactions. Anhydrous THF has proven effective for direct acetylation using acetic anhydride, while pyridine may be preferred when using acetyl chloride as the acetylating agent. Temperature control is critical - too low temperatures result in slow reaction rates, while excessive heating may lead to side reactions or decomposition.
Protecting Group Strategies
Various protecting groups can be employed to ensure selective N4-acetylation:
| Protecting Group | Target Group | Deprotection Conditions | Advantages |
|---|---|---|---|
| Trimethylsilyl (TMS) | Hydroxyl | Methanol | Mild introduction and removal |
| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | Fluoride source (e.g., TBAF) | Greater stability than TMS |
| Acetyl | Hydroxyl | Mild base (e.g., NH3, NaOMe) | Orthogonal to nucleobase protection |
| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Mild acid (e.g., TFA) | Selective for primary alcohols |
Purification Methods
Effective purification is essential for obtaining high-purity this compound:
- Recrystallization : Often performed from ethanol or methanol/dichloromethane mixtures
- Column Chromatography : Typically using dichloromethane/methanol gradients
- HPLC Purification : For highest purity requirements, often using C18 reverse-phase columns
- TLC Monitoring : Using 15% methanol/85% dichloromethane systems, with typical Rf values of 0.4-0.6
Analysis and Characterization
Analytical Techniques
The purity and structure confirmation of this compound can be accomplished through:
- NMR Spectroscopy : 1H and 13C NMR provide structural confirmation
- Mass Spectrometry : Confirms molecular weight (expected m/z = 283.11682)
- IR Spectroscopy : Identifies characteristic functional groups
- UV-Vis Spectroscopy : Typical absorbance maximum around 260-280 nm
- High-Performance Liquid Chromatography (HPLC) : Confirms purity
Characteristic Spectroscopic Data
Key spectroscopic features of this compound include:
1H NMR (400 MHz, DMSO-d6): Characteristic signals include the methyl group at the 5-position (approximately δ 1.8-2.0 ppm), the acetyl methyl group (approximately δ 2.0-2.2 ppm), and the anomeric proton (H1') at approximately δ 6.0-6.3 ppm.
Mass Spectrometry : Molecular ion peak at m/z 283.11682 (calculated for C12H17N3O5)
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations | Approximate Yield |
|---|---|---|---|---|---|
| Direct N4-Acetylation | 2'-deoxy-5-methylcytidine | Acetic anhydride, THF | Simple, one-step procedure | Potential for multiple acetylation | 70-80% |
| Transient Protection | 2'-deoxy-5-methylcytidine | TMS-Cl, acetyl chloride | Selective N4-acetylation | Multiple steps, sensitive intermediates | 60-75% |
| Solid-Phase Synthesis | 5-methyl-2'-deoxyuridine | Resin, activating agents | Scalable, versatile | Equipment requirements, higher cost | 63-99% |
Applications and Significance
This compound serves as an important building block in:
- Oligonucleotide Synthesis : Used as a phosphoramidite building block in modified DNA synthesis
- Epigenetic Studies : Provides models for studying DNA methylation and demethylation patterns
- Nucleic Acid Therapeutics : May enhance stability and target recognition in therapeutic oligonucleotides
- Research Tools : Useful for investigating DNA-protein interactions and molecular recognition
Chemical Reactions Analysis
Types of Reactions
N4-Acetyl-2’-deoxy-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group, using reagents like ammonia or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions
Major Products
The major products formed from these reactions include deacetylated derivatives, oxidized forms, and substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
N4-Acetyl-2’-deoxy-5-methylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nucleoside chemistry and for studying nucleoside analogs.
Biology: Employed in the study of DNA and RNA modifications, particularly in understanding the role of acetylation in gene expression.
Medicine: Investigated for its antiviral and anticancer properties, showing potential in inhibiting viral replication and inducing apoptosis in cancer cells.
Mechanism of Action
N4-Acetyl-2’-deoxy-5-methylcytidine exerts its effects primarily through its incorporation into nucleic acids. Once phosphorylated by cellular kinases, it can be incorporated into DNA or RNA, where it disrupts normal nucleic acid function. This disruption can inhibit viral replication and induce apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₂H₁₇N₃O₅ (M = 283.28 g/mol) .
- Purity : ≥95% (commercially available at ~€998.70/g) .
- Applications :
Comparison with Structurally Similar Compounds
N4-Acetyl-2'-deoxycytidine
N4-Benzoyl-2'-deoxy-5-methylcytidine
- Structural Difference : Benzoyl group replaces the acetyl at N3.
- Properties: Higher molecular weight (345.36 g/mol vs. 283.28 g/mol) .
- Applications: Used in oligonucleotide synthesis as a stabilized monomer for automated DNA synthesis .
2'-Deoxy-5-methylcytidine
- Structural Difference : Lacks the N4-acetyl group.
- Enzymatic Activity: Unprotected amino group at N4 reduces stability under acidic conditions, limiting its utility in synthesis . Lower phosphorylation yields compared to acetylated analogs .
- Biochemical Role : A natural nucleoside involved in epigenetic regulation (e.g., DNA methylation) .
5'-O-DMT-N4-Ac-dC (Protected Derivative)
- Structural Difference : Contains a 5'-O-dimethoxytrityl (DMT) protecting group.
- Applications :
Functional and Reactivity Comparisons
Photocycloaddition Reactivity
Q & A
Q. What are the recommended safety protocols for handling N4-Acetyl-2'-deoxy-5-methylcytidine in laboratory settings?
this compound requires strict safety measures due to its acute oral toxicity (Category 4), skin/eye irritation (Category 2A), and respiratory irritation (H335). Key protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods or well-ventilated areas to prevent inhalation of aerosols .
- Decontamination : Rinse skin/eyes with copious water for 15 minutes if exposed; avoid inducing vomiting if ingested .
- Storage : Keep in sealed containers at 4°C, away from strong acids/oxidizers .
Q. How can researchers synthesize oligonucleotides containing this compound for structural studies?
This compound is used as a phosphoramidite precursor in solid-phase DNA synthesis. Key steps include:
- 5'-O-DMT Protection : Introduce a dimethoxytrityl (DMT) group to protect the 5'-hydroxyl during chain elongation .
- Coupling Reaction : Use 2-cyanoethyl tetrazolide to activate the phosphoramidite for nucleophilic attack by the growing DNA strand .
- Deprotection : Remove the DMT group with trichloroacetic acid and cleave the oligonucleotide from the resin using ammonium hydroxide .
Q. What analytical methods are suitable for detecting this compound in biological matrices?
- LC-MS/MS : Employ reverse-phase chromatography with a C18 column and tandem mass spectrometry for quantification (LOQ ~1 ng/mL) .
- UV Spectroscopy : Monitor absorbance at 260–280 nm, though specificity may require coupling with enzymatic digestion .
- Transient Absorption Spectroscopy : Resolve excited-state decay pathways using femtosecond pulses (240–296 nm excitation) to study photostability .
Advanced Research Questions
Q. How does the stereoselective formation of cyclobutane pyrimidine dimers (CPDs) occur with this compound under UV exposure?
Photosensitized [2+2] cycloaddition reactions yield trans-syn CPDs exclusively, unlike thymidine derivatives (which form both cis-syn and trans-syn isomers). Mechanism:
- Acetylation Effects : The N4-acetyl group stabilizes the trans configuration by reducing steric hindrance during dimerization .
- Hydrolysis : Post-reaction, the acetyl group is hydrolyzed under acidic conditions (activation energy ~25 kJ/mol), mirroring thymine-cytosine CPD kinetics .
- Application : Synthesize site-specific trans-syn CPDs to study translesion DNA synthesis by polymerases like human DNA polymerase η .
Q. What methodological challenges arise in studying the photodegradation pathways of this compound?
Conflicting data on excited-state lifetimes stem from overlapping decay channels:
Q. How does this compound enhance the thermal stability of DNA triplex structures?
Incorporating this modified cytidine into triplex-forming oligonucleotides (TFOs) improves binding via:
- Hydrophobic Interactions : The acetyl group increases base stacking in the major groove, stabilizing Hoogsteen bonds .
- Methylation Synergy : 5-methylation (as in dM) synergizes with acetylation, achieving ∆Tm values up to +8°C compared to unmodified triplexes .
- Experimental Design : Use thermal denaturation assays (monitored at 260 nm) in pH 5.5 buffers to mimic physiological conditions .
Q. What role does this compound play in epigenetic modification studies?
As a stable analog of 5-methylcytidine, it aids in:
- In Vitro Methylation : Incorporate into DNA via primer-directed synthesis using 2'-deoxy-5-methylcytidine triphosphate (dmCTP) to study methylation patterns .
- Enzyme Inhibition : Compete with endogenous methyltransferases (e.g., DNMT3A) to probe catalytic mechanisms .
- Cross-Validation : Validate methylation sites using bisulfite sequencing or methyl-sensitive restriction enzymes .
Data Contradictions and Resolution
Q. How can researchers resolve discrepancies in reported photodegradation quantum yields for this compound?
Variability arises from solvent polarity and excitation wavelength effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
